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Compound of Interest

Compound Name:
Methyl 2-(bromomethyl)-4-

nitrobenzoate

Cat. No.: B161313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

MS) and a detailed experimental protocol for the synthesis of Methyl 2-(bromomethyl)-4-
nitrobenzoate (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol ).[1][2] This compound serves as a key

intermediate in various synthetic applications, including the development of pharmaceutical

agents.

Spectroscopic Data Summary
Due to the limited availability of direct experimental spectra for Methyl 2-(bromomethyl)-4-
nitrobenzoate, the following data tables present predicted values derived from the analysis of

structurally analogous compounds. These predictions are based on established principles of

spectroscopic interpretation and data from similar molecules such as Methyl 4-nitrobenzoate,

Methyl 2-methyl-4-nitrobenzoate, and Methyl 2-bromo-4-nitrobenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.4 - 8.2 m 2H Aromatic (H-3, H-5)

~7.8 - 7.6 d 1H Aromatic (H-6)

~4.8 s 2H -CH₂Br

~3.9 s 3H -OCH₃

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~165 C=O (ester)

~150 C-NO₂

~140 Aromatic C-Br

~135 Aromatic C-COOCH₃

~131 Aromatic CH

~125 Aromatic CH

~124 Aromatic CH

~53 -OCH₃

~30 -CH₂Br

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (-CH₃)

~1730 Strong C=O stretch (ester)

~1600, ~1470 Medium Aromatic C=C stretch

~1530, ~1350 Strong
N-O asymmetric and

symmetric stretch (nitro group)

~1250 Strong C-O stretch (ester)

~680 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

273/275
[M]⁺ molecular ion peak (presence of Br

isotopes)

242/244 [M - OCH₃]⁺

194 [M - Br]⁺

164 [M - Br - NO₂]⁺

Experimental Protocols
The synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate is typically achieved through the

radical bromination of Methyl 2-methyl-4-nitrobenzoate. The following is a detailed protocol

adapted from established procedures for similar benzylic brominations.[3]

Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate
Materials:

Methyl 2-methyl-4-nitrobenzoate
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N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Hexanes

Ethyl acetate

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 equivalent) in the chosen solvent (e.g.,

CCl₄).

Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 equivalents) and a

catalytic amount of a radical initiator such as AIBN or BPO (0.05 equivalents).

Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) and

maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by

Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the

mixture to remove the succinimide precipitate.

Extraction: Wash the filtrate with a saturated sodium bicarbonate solution followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification: Filter off the drying agent and concentrate the organic solution under reduced

pressure. The crude product can be purified by silica gel column chromatography using a
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gradient of ethyl acetate in hexanes to yield pure Methyl 2-(bromomethyl)-4-
nitrobenzoate.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product (5-10 mg)

is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube

for ¹H and ¹³C NMR analysis.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared

(FTIR) spectrometer. A background spectrum of the empty sample compartment is recorded

and subtracted from the sample spectrum. The typical range for analysis is 4000-400 cm⁻¹.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass

spectrometer. Electron Ionization (EI) is a common technique for this type of molecule, where

the sample is vaporized and bombarded with a high-energy electron beam, causing ionization

and fragmentation. The resulting ions are then analyzed based on their mass-to-charge ratio

(m/z).

Mandatory Visualizations
The following diagrams illustrate the key logical relationships and workflows described in this

guide.
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Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate
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Caption: Experimental workflow for the synthesis of Methyl 2-(bromomethyl)-4-
nitrobenzoate.
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Spectroscopic Characterization Workflow

Analysis
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NMR Spectroscopy
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Caption: Workflow for the spectroscopic analysis and structural confirmation of the synthesized

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Methyl 2-
(bromomethyl)-4-nitrobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b161313#spectroscopic-data-nmr-ir-ms-
for-methyl-2-bromomethyl-4-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b161313#spectroscopic-data-nmr-ir-ms-for-methyl-2-bromomethyl-4-nitrobenzoate
https://www.benchchem.com/product/b161313#spectroscopic-data-nmr-ir-ms-for-methyl-2-bromomethyl-4-nitrobenzoate
https://www.benchchem.com/product/b161313#spectroscopic-data-nmr-ir-ms-for-methyl-2-bromomethyl-4-nitrobenzoate
https://www.benchchem.com/product/b161313#spectroscopic-data-nmr-ir-ms-for-methyl-2-bromomethyl-4-nitrobenzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b161313?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

